molecular formula C21H13F3N2O2 B2428999 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide CAS No. 478081-09-3

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide

Cat. No.: B2428999
CAS No.: 478081-09-3
M. Wt: 382.342
InChI Key: KPTHVPMBPFBXLX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide” is not explicitly provided in the sources I have accessed .


Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not detailed in the sources I have accessed .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the sources I have accessed .

Scientific Research Applications

1. Chemical Synthesis and Process Improvement

The chemical compound N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, which is structurally related to the queried compound, has demonstrated potential antitumor effects along with significant bioactivities. It was synthesized using commercially available materials, revealing the process of chemical synthesis and improvements in yield and purity (H. Bin, 2015).

2. Anticancer Applications

A series of benzamide derivatives, including compounds similar to the queried compound, have been designed and synthesized for anticancer evaluations. These derivatives have shown moderate to excellent anticancer activity against various cancer cell lines, indicating the potential of benzamide derivatives in cancer treatment (B. Ravinaik et al., 2021).

3. Antiplasmodial Activities

Research on N-acylated furazan-3-amines, including benzamides, has demonstrated activity against strains of Plasmodium falciparum, the causative agent of malaria. This study underscores the significance of benzamides in developing anti-malarial drugs (Theresa Hermann et al., 2021).

4. Anti-Tubercular Properties

Research on derivatives of benzamides, including compounds structurally similar to the queried compound, has revealed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. This highlights their potential as scaffolds for developing new anti-tubercular drugs (Urja D. Nimbalkar et al., 2018).

5. Role in Polymer Synthesis

Studies have shown that benzamide derivatives can be used in the synthesis of well-defined aromatic polyamides and block copolymers, indicating their utility in materials science and polymer chemistry (T. Yokozawa et al., 2002).

Mechanism of Action

The mechanism of action for “N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide” is not specified in the sources I have accessed .

Safety and Hazards

The safety and hazards associated with “N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide” are not specified in the sources I have accessed .

Future Directions

The future directions for research or applications involving “N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide” are not detailed in the sources I have accessed .

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F3N2O2/c22-21(23,24)15-9-5-13(6-10-15)19(27)25-16-11-7-14(8-12-16)20-26-17-3-1-2-4-18(17)28-20/h1-12H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTHVPMBPFBXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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